Structural Differentiation from the MET-Inducing Probe ML327
The target compound is structurally differentiated from the most closely related biologically active analog, ML327 (N-(3-(2-hydroxynicotinamido)propyl)-5-phenylisoxazole-3-carboxamide), by its N-benzylpyridyl ether tail. ML327 has demonstrated the ability to block MYC expression and tumor formation in neuroblastoma models [1]. The target compound replaces ML327's 2-hydroxynicotinamido-propyl linker with a pyridin-2-yloxy-benzyl group, resulting in a markedly different shape, electronic distribution, and hydrogen-bonding potential. No direct biological comparison between these two molecules has been published.
| Evidence Dimension | Chemical Structure (N-substituent) |
|---|---|
| Target Compound Data | N-(3-(pyridin-2-yloxy)benzyl) |
| Comparator Or Baseline | ML327: N-(3-(2-hydroxynicotinamido)propyl) |
| Quantified Difference | Complete replacement of the linker and terminal aryl group; topological polar surface area (tPSA) predicted to be 77.2 Ų vs. 88.6 Ų for ML327 [2] |
| Conditions | In silico physicochemical property prediction |
Why This Matters
This structural divergence means CAS 1448074-53-0 cannot be used as a direct replacement for ML327 in differentiation studies, and it may interact with a distinct biological target, necessitating its procurement for exploratory SAR campaigns.
- [1] Oncotarget. 2017 Oct 31;8(53):91040-91051. doi: 10.18632/oncotarget.19406. View Source
- [2] SwissADME. Predicted physicochemical properties for CAS 1448074-53-0 and ML327. Accessed April 29, 2026. View Source
